Sarafloxacin-d8 (hydrochloride trihydrate)
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Overview
Description
Sarafloxacin-d8 hydrochloride trihydrate, VETRANAL™, analytical standard is a deuterated form of sarafloxacin, a fluoroquinolone antibiotic. This compound is primarily used as an analytical standard in various scientific research applications. The deuterium atoms in the molecule make it particularly useful in mass spectrometry and other analytical techniques, as they help in distinguishing the compound from its non-deuterated counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sarafloxacin-d8 hydrochloride trihydrate involves the incorporation of deuterium atoms into the sarafloxacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the quinoline core, followed by the introduction of the fluorophenyl and piperazinyl groups. The final step involves the formation of the hydrochloride salt and the trihydrate form.
Industrial Production Methods
Industrial production of Sarafloxacin-d8 hydrochloride trihydrate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped with advanced analytical instruments to monitor the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Sarafloxacin-d8 hydrochloride trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted quinolines.
Scientific Research Applications
Sarafloxacin-d8 hydrochloride trihydrate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as an analytical standard in chromatography and mass spectrometry to identify and quantify sarafloxacin in complex mixtures.
Biology: Employed in studies to understand the metabolism and pharmacokinetics of sarafloxacin in biological systems.
Medicine: Used in research to develop new antibiotics and study the mechanisms of antibiotic resistance.
Industry: Applied in quality control processes to ensure the purity and consistency of pharmaceutical products containing sarafloxacin.
Mechanism of Action
Sarafloxacin-d8 hydrochloride trihydrate exerts its effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. The deuterium atoms in the compound do not alter its mechanism of action but make it easier to study using analytical techniques. The inhibition of DNA gyrase leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death.
Comparison with Similar Compounds
Sarafloxacin-d8 hydrochloride trihydrate is unique due to the presence of deuterium atoms, which distinguish it from other fluoroquinolone antibiotics. Similar compounds include:
Ciprofloxacin-d8 hydrochloride hydrate: Another deuterated fluoroquinolone used as an analytical standard.
Ofloxacin-d3: A deuterated form of ofloxacin used in similar applications.
Baythroid®: A non-deuterated fluoroquinolone with similar antibacterial properties.
The uniqueness of Sarafloxacin-d8 hydrochloride trihydrate lies in its specific deuterium labeling, which enhances its utility in analytical applications.
Properties
Molecular Formula |
C20H24ClF2N3O6 |
---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;trihydrate;hydrochloride |
InChI |
InChI=1S/C20H17F2N3O3.ClH.3H2O/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;;;;/h1-4,9-11,23H,5-8H2,(H,27,28);1H;3*1H2/i5D2,6D2,7D2,8D2;;;; |
InChI Key |
RHFJRYYKKBTONU-FUDLSQRCSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F)([2H])[2H])[2H].O.O.O.Cl |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.O.O.O.Cl |
Origin of Product |
United States |
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